FPL64176

Descripción

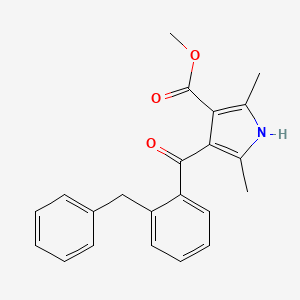

FPL64176 (2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-H-pyrrole-3-carboxylate) is a potent, non-dihydropyridine L-type calcium channel (LTCC) agonist with an EC₅₀ of 16 nM . It enhances extracellular Ca²⁺ influx through LTCCs, leading to intracellular Ca²⁺ mobilization and activation of downstream signaling pathways such as PKCα/βII, ERK1/2, and Akt phosphorylation . These pathways are implicated in emesis, neurotoxicity, and mitochondrial dysfunction. This compound is widely used in preclinical models to study vomiting mechanisms and calcium-dependent cellular responses .

Propiedades

IUPAC Name |

methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWHKZANMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153064 | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120934-96-5 | |

| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fpl 64176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FPL-64176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

1,3-Dipolar Cycloaddition as the Primary Synthetic Route

The most widely documented method for synthesizing FPL64176 involves a 1,3-dipolar cycloaddition reaction, as detailed in the Journal of Organic Chemistry (1995). This approach leverages the reactivity of Münchnone intermediates to form the pyrrole ring system.

Formation of the Münchnone Dipole

The synthesis begins with the generation of a Münchnone dipole, typically derived from N-acylamino acid precursors. For this compound, methyl 2-(benzyloxy)benzoate is reacted with trimethylacetic anhydride in the presence of a base such as triethylamine to form the requisite acylated intermediate. This step is critical for establishing the benzoyl moiety at the C4 position of the pyrrole ring.

Cycloaddition with Alkynyl Dipolarophiles

The Münchnone intermediate undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to yield a bicyclic adduct. This reaction proceeds under mild thermal conditions (60–80°C) in anhydrous dichloromethane, achieving regioselective formation of the pyrrole nucleus. The cycloaddition step is highly stereospecific, ensuring the correct spatial arrangement of substituents.

Post-Cycloaddition Functionalization

Following cycloaddition, the bicyclic adduct is subjected to hydrolytic ring-opening under acidic conditions (e.g., hydrochloric acid) to afford the linear pyrrole-3-carboxylate framework. Subsequent esterification with methanol in the presence of a catalytic amount of sulfuric acid introduces the methyl ester group at the C3 position, completing the core structure of this compound.

Table 1: Key Reaction Conditions for 1,3-Dipolar Cycloaddition Route

Alternative Synthetic Routes and Modifications

While the cycloaddition method remains dominant, alternative pathways have been explored to address scalability and cost limitations.

Multi-Step Linear Synthesis

Rampe et al. (1993) reported a linear synthesis starting from 2,5-dimethylpyrrole-3-carboxylic acid. The benzoyl group at C4 is introduced via Friedel-Crafts acylation using benzyl bromide and aluminum chloride, followed by esterification with methyl chloroformate. Although this route avoids the complexity of cycloadditions, it suffers from lower regioselectivity (60–70% yield) and requires stringent purification steps.

Palladium-Catalyzed Cross-Coupling

Recent advances have explored Suzuki-Miyaura coupling to install the 2-(phenylmethyl)benzoyl group. Using palladium(II) acetate as a catalyst and cesium carbonate as a base, this method achieves moderate yields (65–70%) but offers improved functional group tolerance compared to classical acylation methods.

Optimization and Scalability Challenges

Solvent and Temperature Effects

Optimization studies reveal that anhydrous dichloromethane is optimal for cycloaddition, whereas polar aprotic solvents (e.g., DMF) lead to side reactions. Elevated temperatures (>80°C) during cycloaddition reduce yields due to decomposition of the Münchnone intermediate.

Catalytic Enhancements

The addition of Lewis acids such as zinc chloride during esterification improves reaction rates and final purity (≥99% by HPLC). Scalability trials demonstrate that batch sizes exceeding 100 g maintain consistent yields (80–85%), making the cycloaddition route industrially viable.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure the integrity of this compound batches.

Spectroscopic Validation

Purity and Stability

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms a purity of ≥99%. Accelerated stability studies indicate that this compound remains stable for 24 months when stored at room temperature in amber glass containers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 347.41 g/mol | |

| CAS Number | 120934-96-5 | |

| Melting point | 158–160°C | |

| Solubility | Insoluble in H₂O; soluble in DMSO, CH₃OH |

Análisis De Reacciones Químicas

FPL 64176 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Cardiac Physiology

FPL64176 has been extensively studied for its effects on cardiac muscle contraction. It increases contractility by enhancing calcium influx through L-type calcium channels, which is crucial for cardiac function. Studies have shown that this compound significantly increases both calcium currents and transients in isolated rat ventricular myocytes, indicating its potential as a therapeutic agent for heart failure .

Neuroscience

In neuroscience, this compound is employed to isolate and study L-type calcium currents in neurons. It enhances the amplitude of these currents, facilitating research into their role in neuronal excitability and synaptic transmission. However, caution is advised as this compound can inhibit other calcium channel types at higher concentrations, complicating its use as a selective agonist .

Smooth Muscle Function

This compound has been shown to increase the contractility of smooth muscle tissues, making it relevant in studies related to vascular physiology and gastrointestinal motility. By enhancing calcium influx, it contributes to increased muscle contraction, which can be beneficial in understanding conditions like hypertension or gastrointestinal disorders .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Baxter et al., 1993 | Cardiac Myocytes | This compound increased calcium current amplitude and prolonged channel opening duration, enhancing cardiac contractility. |

| Rampe et al., 1993 | Neuronal Activity | Demonstrated that this compound selectively enhances L-type currents in sympathetic neurons while inhibiting N-type currents at higher concentrations. |

| Hardingham et al., 1997 | Smooth Muscle | Observed increased contraction in smooth muscle tissues with this compound application, supporting its role in muscle physiology. |

Mecanismo De Acción

FPL 64176 ejerce sus efectos uniéndose a los canales de calcio de tipo L y aumentando la corriente macroscópica hacia adentro a través de estos canales. Prolonga la apertura de los canales de calcio individuales durante la despolarización y ralentiza el cierre de los canales después de la repolarización. Esto da como resultado un aumento en la afluencia de iones calcio, lo que mejora la contractilidad del músculo liso y cardíaco . Los objetivos moleculares de FPL 64176 incluyen la subunidad alfa-1 del canal de calcio de tipo L, y su acción implica la modulación de los mecanismos de compuerta dependientes del voltaje .

Comparación Con Compuestos Similares

Pharmacological Profile of FPL64176 and Other LTCC Agonists/Antagonists

Key Differences :

- Structural Class: this compound is a non-dihydropyridine, whereas Bay K 8644 and nifedipine belong to the dihydropyridine class. This distinction affects binding sites and downstream effects .

- Potency : this compound is ~6-fold more potent than Bay K 8644 in enhancing Ca²⁺ influx .

- Cytotoxicity : this compound induces significant mitochondrial disruption and apoptosis in chromaffin cells, while Bay K 8644 has milder effects .

Comparison with Other Calcium Mobilizing Agents

Key Insights :

- Pathway Specificity : this compound primarily activates extracellular Ca²⁺ influx via LTCCs, whereas thapsigargin depletes ER Ca²⁺ stores. Both converge on PKC/ERK signaling but with distinct temporal profiles .

- Synergy with RyR : this compound’s emetic effects require RyR-mediated Ca²⁺ release, as dantrolene (RyR antagonist) significantly attenuates vomiting .

Comparison with Receptor-Specific Emetogens

Key Contrasts :

- Primary Target : this compound acts via LTCCs, while GR73632 and 2-methyl-5-HT target neurokinin and serotonin receptors, respectively.

- Pathway Activation : All compounds activate PKC and ERK, but this compound uniquely requires Ca²⁺-dependent Akt phosphorylation .

Unique Signaling Properties of this compound

- Non-Ionotropic Signaling: this compound enhances exocytosis in chromaffin cells via conformational changes in LTCCs, independent of Ca²⁺ influx .

- Voltage-Dependent Effects : In cardiomyocytes, this compound amplifies calcium-induced calcium release without altering the "bell-shaped" voltage dependence, a property critical for maintaining excitation-contraction coupling .

Therapeutic and Toxicological Implications

- Antiemetic Targets : Nifedipine and α2-adrenergic agonists (e.g., dexmedetomidine) effectively block this compound-induced vomiting, highlighting LTCCs as antiemetic targets .

- Neurotoxicity : this compound exacerbates fluoride-induced hippocampal damage, while nifedipine shows protective effects, underscoring LTCC's role in neurotoxicity .

- Anti-Parasitic Activity: this compound exhibits selective anti-Trypanosoma cruzi activity, a unique property among LTCC modulators .

Actividad Biológica

FPL64176 is a synthetic compound classified as a benzoylpyrrole calcium channel activator, primarily known for its selective action on L-type calcium channels (LTCCs). This compound has garnered attention in various fields of research due to its unique pharmacological properties and potential therapeutic applications.

This compound functions as an agonist for L-type calcium channels, enhancing calcium ion influx in excitable tissues such as cardiac and neuronal cells. Its mechanism involves binding to specific sites on the channel, leading to increased channel activity and subsequent physiological effects. Notably, it has been shown to induce burst firing in dopaminergic neurons, which is critical for neurotransmission in the brain .

1. Cardiovascular Effects

This compound has been studied for its impact on cardiac function. Research indicates that it can enhance contractility in cardiac myocytes by increasing intracellular calcium levels. In failing human heart tissues, this compound was observed to increase single-channel conductance of LTCCs significantly, suggesting a potential role in improving heart function during pathological conditions .

2. Neurophysiological Effects

In neuronal studies, this compound has been shown to convert single spiking patterns into burst firing in dopaminergic neurons, indicating its role in modulating excitability and synaptic transmission . This effect is particularly relevant in the context of neurodegenerative diseases where dopaminergic signaling is impaired.

3. Anthelmintic Activity

Recent studies have highlighted the anthelmintic properties of this compound, particularly against Schistosoma mansoni. The compound induces rapid paralysis in adult worms, offering a potential alternative to traditional anthelmintics like praziquantel . This finding opens avenues for further exploration into its use as a therapeutic agent against parasitic infections.

Data Summary and Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Cardiac Function Improvement : A study involving failing human heart tissues demonstrated that this compound significantly increased the conductance of L-type calcium channels, suggesting a mechanism for improving contractility and overall cardiac function during heart failure episodes .

- Neurophysiological Modulation : In transgenic mice lacking specific calcium channel subtypes, this compound was shown to effectively induce burst firing, highlighting its versatility and potential therapeutic implications in treating disorders characterized by impaired dopaminergic signaling .

- Anthelmintic Efficacy : In experiments with Schistosoma mansoni, this compound demonstrated rapid contractile paralysis, indicating its effectiveness as a novel treatment option for schistosomiasis .

Q & A

Q. What is the primary mechanism of action of FPL64176 in inducing emesis?

this compound acts as an L-type calcium channel (LTCC) agonist, increasing extracellular Ca²⁺ influx, which triggers intracellular Ca²⁺ release from ryanodine receptors (RyRs). This activates Ca²⁺-dependent signaling pathways (e.g., PKCα/βII, ERK1/2, Akt) in brainstem nuclei like the dorsal vagal complex (DVC). Methodologically, this is validated using:

Q. Which experimental models are most suitable for studying this compound-induced emesis?

The least shrew (Cryptotis parva) is the primary model due to its sensitivity to emetic stimuli. Key methodologies include:

- Subcutaneous (s.c.) or intraperitoneal (i.p.) administration of this compound (10 mg/kg) to induce vomiting within 20 minutes .

- Quantification of vomiting frequency and percentage using single-sample t-tests and chi-square tests .

- c-Fos immunostaining to identify activated neurons in the nucleus tractus solitarius (NTS) and dorsal motor nucleus of the vagus (DMNX) .

Q. What are the key intracellular signaling pathways activated by this compound?

this compound activates three major pathways:

- PKCα/βII : Phosphorylation peaks at 25 minutes post-administration, inhibited by GF109203X .

- ERK1/2 : Phosphorylation peaks at 20 minutes, blocked by MEK inhibitor PD98059 .

- Akt : Activation linked to Ca²⁺-dependent 5-HT3R/NK1R cross-talk, inhibited by LY294002 . Methodological note: Use time-course experiments (5–60 minutes post-injection) and pathway-specific inhibitors to isolate effects .

Q. How do LTCC antagonists modulate this compound's emetic effects?

Nifedipine (10 mg/kg, s.c.) pre-treatment reduces vomiting by:

- Blocking LTCC-mediated Ca²⁺ influx, confirmed via c-Fos suppression in the NTS and DMNX .

- Lowering vomiting frequency (P < 0.01) and percentage (P < 0.001) compared to controls . Experimental design tip: Administer antagonists 30 minutes before this compound to ensure receptor blockade .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's effects across calcium signaling models?

Contradictions (e.g., this compound enhancing contractions in some smooth muscle models but not others ) require:

- Comparative dose-response studies across tissues (e.g., brainstem vs. uterine muscle).

- Pathway-specific inhibitors to isolate LTCC-dependent vs. RyR/IP3R-mediated effects .

- Standardization of Ca²⁺ measurement techniques (e.g., fluorescent dyes vs. electrophysiology).

Q. What methodological considerations are critical when designing dose-response studies for this compound?

- Dose selection : Use the fully effective emetic dose (10 mg/kg, i.p.) with lower doses (2.5–5 mg/kg) for subthreshold effects .

- Time points : Collect data at 5–60 minutes post-injection to capture dynamic phosphorylation changes .

- Controls : Include vehicle-only and antagonist pre-treatment groups to confirm specificity .

- Statistical rigor: Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) .

Q. How does this compound's activation of PKCα/βII and ERK1/2 intersect with other emesis-related mechanisms?

Integration strategies include:

- Co-administration of 5-HT3R/NK1R antagonists (e.g., palonosetron, netupitant) to assess pathway crosstalk .

- Dual inhibition of LTCC (nifedipine) and RyR (dantrolene), which synergistically abolishes vomiting .

- Immunofluorescence colocalization to map PKC/ERK activation with 5-HT/SP expression in the DVC .

Q. What strategies mitigate variability in this compound-induced c-Fos expression across brainstem nuclei?

- Standardized counting : Analyze 3 brainstem slices per animal, focusing on the NTS and DMNX .

- Blinded quantification : Use software like ImageJ to count Fos-IR nuclei, excluding weakly labeled cells .

- Control for circadian rhythms : Conduct experiments at consistent times to reduce biological noise.

Q. How can researchers integrate this compound's dual role in calcium influx and intracellular release into mechanistic models?

- Pharmacological dissection : Combine LTCC antagonists (nifedipine) with RyR blockers (dantrolene) .

- Calcium imaging : Use in vivo or ex vivo preparations to visualize Ca²⁺ flux dynamics in real-time.

- Computational modeling : Develop kinetic models linking extracellular Ca²⁺ entry to intracellular store depletion.

Methodological Best Practices

- Data validation : Replicate key findings in ≥2 independent experiments .

- Ethical compliance : Follow NIH guidelines for emesis studies, including humane endpoints .

- Transparency : Publish raw phosphorylation data and statistical outputs in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.